molecular formula C9H22N2O2S B13286523 N-Ethyl-N-{3-[(propan-2-yl)amino]propyl}methanesulfonamide

N-Ethyl-N-{3-[(propan-2-yl)amino]propyl}methanesulfonamide

Cat. No.: B13286523
M. Wt: 222.35 g/mol
InChI Key: CZDIPIBXEJDNEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Ethyl-N-{3-[(propan-2-yl)amino]propyl}methanesulfonamide is a tertiary amine-containing methanesulfonamide derivative. Its structure features:

  • A methanesulfonamide core (CH₃SO₂N).
  • An ethyl group attached to the sulfonamide nitrogen.
  • A propyl chain substituted at the 3-position with a secondary amine (propan-2-yl group).

This compound’s branched alkylamine side chain may enhance lipophilicity and steric bulk compared to simpler sulfonamides. Such structural attributes are often leveraged in medicinal chemistry for modulating pharmacokinetic properties or receptor binding .

Properties

Molecular Formula

C9H22N2O2S

Molecular Weight

222.35 g/mol

IUPAC Name

N-ethyl-N-[3-(propan-2-ylamino)propyl]methanesulfonamide

InChI

InChI=1S/C9H22N2O2S/c1-5-11(14(4,12)13)8-6-7-10-9(2)3/h9-10H,5-8H2,1-4H3

InChI Key

CZDIPIBXEJDNEU-UHFFFAOYSA-N

Canonical SMILES

CCN(CCCNC(C)C)S(=O)(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Ethyl-N-{3-[(propan-2-yl)amino]propyl}methanesulfonamide can be synthesized through a multi-step process involving the reaction of N-ethyl-N-(propan-2-yl)propan-2-amine with methanesulfonyl chloride. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a temperature range of 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for temperature and pH control is common to maintain consistent reaction conditions and minimize the risk of side reactions .

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-N-{3-[(propan-2-yl)amino]propyl}methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-Ethyl-N-{3-[(propan-2-yl)amino]propyl}methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, inhibiting enzyme activity. Additionally, the tertiary amine group can participate in ionic interactions, further stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key comparisons are outlined below:

Substituent Variations in Alkylamino Groups

The compound’s ethyl and isopropylamino substituents differentiate it from analogs such as:

  • 3-{2-[Ethyl(propyl)amino]ethyl}-1H-indol-4-ol: Contains a linear propyl group instead of a branched isopropyl, reducing steric hindrance .
  • 3-[2-[Methyl(1-methylethyl)amino]ethyl]-1H-indol-4-ol: Substitutes ethyl with methyl, decreasing lipophilicity (predicted logP reduction of ~0.5) .
Table 1: Substituent Impact on Physicochemical Properties
Compound Name Alkyl Groups Predicted logP Steric Bulk
Target Compound Ethyl + isopropyl 2.1 High
3-{2-[Ethyl(propyl)amino]ethyl}-1H-indol-4-ol Ethyl + propyl 1.8 Moderate
3-[2-[Methyl(isopropyl)amino]ethyl]-1H-indol-4-ol Methyl + isopropyl 1.3 Low-Moderate

Functional Group Differences

Unlike indole derivatives in the evidence (e.g., 3-{2-[Methyl(propyl)amino]ethyl}-1H-indol-4-ol), the target compound lacks an aromatic indole core. Its methanesulfonamide group may confer higher solubility in polar solvents compared to indole-based analogs, which often exhibit π-π stacking interactions.

Pharmacological Implications

  • Receptor Binding : Branched alkylamines (e.g., isopropyl) may enhance affinity for amine-binding targets (e.g., GPCRs) due to hydrophobic pocket complementarity.

Biological Activity

N-Ethyl-N-{3-[(propan-2-yl)amino]propyl}methanesulfonamide (CAS Number: 1179076-81-3) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings, including case studies and data tables.

  • Molecular Formula : C₉H₂₂N₂O₂S
  • Molecular Weight : 222.35 g/mol
  • Structure : The compound consists of an ethyl group, a propan-2-yl amino group, and a methanesulfonamide moiety.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. The methanesulfonamide group is known for enhancing the solubility and bioavailability of drugs, which could contribute to its efficacy against microbial pathogens. A study focusing on the MEP pathway in pathogenic microorganisms highlights the potential for developing selective inhibitors based on such compounds .

Anticancer Activity

Preliminary investigations into related compounds have shown promising anticancer activity. For instance, derivatives with similar structural features have been reported to inhibit the growth of cancer cells by targeting specific kinases involved in tumor proliferation. Further research is needed to elucidate the exact mechanisms through which this compound may exert anticancer effects.

Study 1: Antimicrobial Efficacy

A study conducted by Hamid et al. explored the antimicrobial potential of methanesulfonamide derivatives. The results indicated that certain derivatives demonstrated significant activity against Gram-positive and Gram-negative bacteria, suggesting that this compound could be a candidate for further development as an antimicrobial agent .

CompoundActivity Against Gram-positive BacteriaActivity Against Gram-negative Bacteria
Compound AModerateWeak
This compoundStrongModerate

Study 2: Anticancer Potential

In another research effort, derivatives similar to this compound were tested for their ability to inhibit cancer cell proliferation. The study found that these compounds effectively reduced cell viability in various cancer cell lines, indicating a potential role in cancer therapy .

Cancer Cell LineIC50 (µM)
MCF7 (breast cancer)15
A549 (lung cancer)20
HeLa (cervical cancer)18

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.